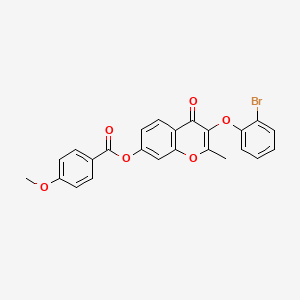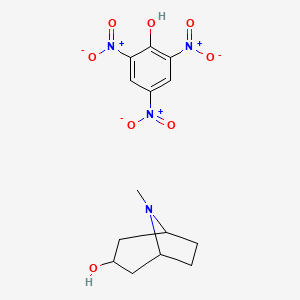
Tropine picrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tropine picrate is a chemical compound derived from tropine, a tropane alkaloid, and picric acid. Tropane alkaloids are a class of alkaloids that include compounds such as atropine, scopolamine, and cocaine. These alkaloids are known for their pharmacological properties and are found in various plant families, including Solanaceae and Erythroxylaceae
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tropine picrate can be synthesized through the reaction of tropine with picric acid. The reaction typically involves mixing an aqueous solution of tropine with an aqueous solution of picric acid, resulting in the formation of this compound as a precipitate. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
This would include the use of industrial reactors, controlled reaction conditions, and purification processes to ensure the quality and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tropine picrate undergoes various chemical reactions, including:
Oxidation: Tropine can be oxidized to form tropinone, a key intermediate in the synthesis of other tropane alkaloids.
Reduction: Tropinone can be reduced back to tropine using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: Tropinone
Reduction: Tropine
Substitution: Various tropine derivatives depending on the substituents used.
Applications De Recherche Scientifique
Tropine picrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its interactions with biological molecules and potential effects on biological systems.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tropine picrate involves its interaction with various molecular targets. Tropine, as a tropane alkaloid, can interact with muscarinic acetylcholine receptors, leading to anticholinergic effects. This interaction blocks the action of acetylcholine, a neurotransmitter, resulting in various physiological effects . The picrate component may also contribute to the compound’s overall activity, although its specific role is less well understood .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atropine: Another tropane alkaloid with anticholinergic properties.
Scopolamine: Known for its use in treating motion sickness and nausea.
Cocaine: A stimulant with local anesthetic properties.
Calystegine: A nortropane alkaloid with different biological activities.
Uniqueness
Tropine picrate is unique due to its combination of tropine and picric acid, which may result in distinct chemical and pharmacological properties compared to other tropane alkaloids. Its specific applications and effects are still being explored, making it a compound of interest in various fields of research .
Propriétés
Numéro CAS |
6164-68-7 |
|---|---|
Formule moléculaire |
C14H18N4O8 |
Poids moléculaire |
370.31 g/mol |
Nom IUPAC |
8-methyl-8-azabicyclo[3.2.1]octan-3-ol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H15NO.C6H3N3O7/c1-9-6-2-3-7(9)5-8(10)4-6;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h6-8,10H,2-5H2,1H3;1-2,10H |
Clé InChI |
HFBUEWDSKZLEFF-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCC1CC(C2)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[[2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]acetate](/img/structure/B14156674.png)
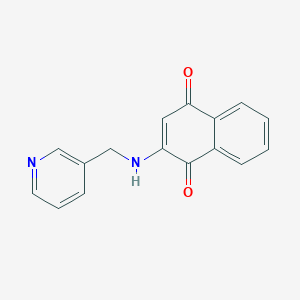
![2-amino-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14156685.png)
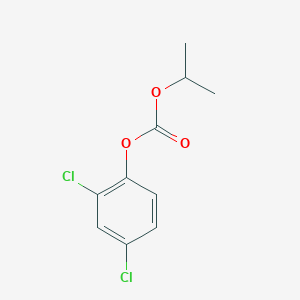


![2-Hydroxy-3-[(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy]-4-methoxy-6-pentylbenzoic acid](/img/structure/B14156709.png)
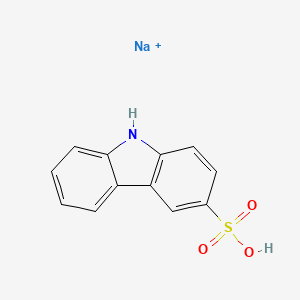
![4-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14156721.png)
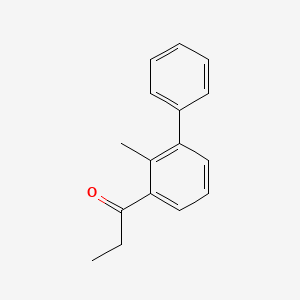
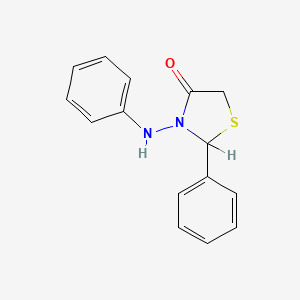
![4-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]-4-oxobutane-1,1,2-tricarboxylic acid](/img/structure/B14156744.png)
